molecular formula C14H14N2O2 B14710253 Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- CAS No. 15096-06-7

Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-

Cat. No.: B14710253
CAS No.: 15096-06-7
M. Wt: 242.27 g/mol
InChI Key: NGKLXCVKOHCAII-UHFFFAOYSA-N
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Description

Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is a synthetic azo dye candidate of significant interest in materials science and analytical chemistry research. As a member of the azo compound family, characterized by the presence of the -N=N- azo bridge, its core research value lies in its chromophoric properties and potential for molecular interaction. Researchers explore such compounds primarily for applications in dye-sensitized solar cells (DSSCs) and as pH-sensitive molecular probes due to the phenolic moiety, which can undergo deprotonation leading to a visible color shift. The mechanism of action for azo dyes typically involves the absorption of specific wavelengths of light due to the extended system of conjugated double bonds, which includes the azo group and adjacent aromatic rings. The electron-donating methoxy and methyl groups on the aromatic rings can fine-tune this absorption profile, altering the compound's colorimetric properties and interaction with other chemicals or surfaces. In laboratory settings, this compound may serve as a model substrate in studies of azo dye degradation pathways, which is a critical area of environmental research. Furthermore, its structural features make it a candidate for investigating non-linear optical materials or as a ligand for metal complexation, forming coordination compounds with potential catalytic activity. This product is intended For Research Use Only and is not classified or tested for pharmaceutical, cosmetic, or household applications. Researchers should consult the specific analytical data, including HPLC/UV-Vis spectra, for appropriate experimental design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15096-06-7

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-[(2-methoxyphenyl)diazenyl]-4-methylphenol

InChI

InChI=1S/C14H14N2O2/c1-10-7-8-13(17)12(9-10)16-15-11-5-3-4-6-14(11)18-2/h3-9,17H,1-2H3

InChI Key

NGKLXCVKOHCAII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2OC

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Phenol, 2 2 Methoxyphenyl Azo 4 Methyl

Established Synthetic Routes and Reaction Pathways

The principal and most established method for synthesizing Phenol (B47542), 2-[(2-methoxyphenyl)azo]-4-methyl- is through a two-step process involving diazotization followed by an azo coupling reaction. This pathway is a cornerstone of azo dye chemistry.

The synthesis commences with the diazotization of a primary aromatic amine, in this case, 2-methoxyaniline (o-anisidine). This reaction is typically conducted in a cold aqueous solution with sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The temperature is strictly maintained between 0-5 °C to ensure the stability of the resulting diazonium salt.

The second step is the azo coupling reaction. The freshly prepared and cold 2-methoxybenzenediazonium chloride solution is then added to an alkaline solution of the coupling component, 4-methylphenol (p-cresol). The reaction between the diazonium ion and the phenoxide ion of p-cresol (B1678582) results in the formation of the target azo compound, Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-. libretexts.org The product often precipitates from the solution as a brightly colored solid.

Diazo Coupling Reactions: Mechanistic Aspects

The azo coupling reaction is a classic example of an electrophilic aromatic substitution. wikipedia.orgucla.edu The mechanism involves the following key aspects:

Formation of the Electrophile : The 2-methoxybenzenediazonium cation, formed during the diazotization of 2-methoxyaniline, serves as the weak electrophile in this reaction. Its electrophilicity is due to the positive charge on the terminal nitrogen atom.

Activation of the Nucleophile : The coupling component, 4-methylphenol, is an activated aromatic compound due to the electron-donating hydroxyl (-OH) group. The reaction is carried out in a basic or mildly alkaline medium, which deprotonates the phenol to form the much more strongly nucleophilic phenoxide ion (-O⁻). libretexts.org

Electrophilic Attack and Substitution : The aryldiazonium cation attacks the electron-rich ring of the 4-methylphenoxide ion. organic-chemistry.org The hydroxyl group is a powerful ortho-, para-directing group. In 4-methylphenol, the para-position is occupied by the methyl group. Consequently, the electrophilic attack and subsequent substitution occur exclusively at the ortho-position relative to the hydroxyl group, yielding the final product, Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-. wikipedia.orgorganic-chemistry.org

Alternative Synthetic Approaches for Structural Derivatization

While direct azo coupling is the primary route to the title compound, structural derivatization can be achieved by modifying the starting materials. This approach allows for the synthesis of a wide array of analogous azo compounds with varied properties.

Varying the Diazo Component : Instead of 2-methoxyaniline, other substituted aromatic amines can be used. Introducing different functional groups (e.g., chloro, nitro, alkyl) on the aniline (B41778) ring will result in a final azo dye with altered electronic and spectral properties.

Varying the Coupling Component : Similarly, substituting 4-methylphenol with other phenols or naphthols provides another avenue for structural modification. libretexts.orgwikipedia.org Using different alkylphenols, halophenols, or polycyclic phenols like β-naphthol can generate a library of related azo dyes. libretexts.orgrsc.org For instance, coupling with β-naphthol typically produces intense orange-red dyes. libretexts.orgwikipedia.org

These alternative approaches are fundamental in combinatorial chemistry for discovering new dyes with specific desired characteristics for various applications.

Green Chemistry Principles in Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- Synthesis

Traditional methods for synthesizing azo dyes, including Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, often have environmental drawbacks. rsc.org These include the use of corrosive liquid acids, the need for low temperatures which is energy-intensive, the use of toxic solvents, and the inherent instability of diazonium salts at room temperature, which can lead to modest yields. rsc.orgrsc.orgresearchgate.net In response, several green chemistry approaches have been developed to make the synthesis more environmentally benign.

Key green strategies applicable to this synthesis include:

Solvent-Free Synthesis : One significant advancement is the use of solvent-free conditions, often employing grinding methods. tandfonline.comresearchgate.net Reacting the aromatic amine with a solid acid catalyst and sodium nitrite via grinding at room temperature can efficiently produce the diazonium salt, which is then coupled with the phenol. rsc.org This eliminates the need for hazardous organic solvents, simplifying the process and reducing waste.

Use of Solid Acid Catalysts : To replace corrosive and difficult-to-handle liquid acids like HCl, various heterogeneous solid acid catalysts have been introduced. Examples include sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂-SO₃H) and nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂). rsc.orgtandfonline.com These catalysts are not only effective but are often reusable and can be easily separated from the reaction mixture by simple filtration. rsc.org

Room Temperature Reactions : A major advantage of using solid acid catalysts is the increased stability of the diazonium salts formed on their surface. rsc.orgtandfonline.com This enhanced stability allows the diazotization and subsequent coupling reactions to be carried out at room temperature, circumventing the need for the energy-intensive cooling (0-5 °C) required in traditional methods. rsc.org This leads to simpler experimental setups and higher efficiency. rsc.org

These green methodologies offer advantages such as mild reaction conditions, simple product isolation, shorter reaction times, and higher yields, aligning with the principles of sustainable chemistry. rsc.orgtandfonline.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-. Key factors that influence the outcome of the synthesis include pH, temperature, solvent, and the choice of catalyst.

pH : The pH of the reaction medium is one of the most critical parameters in the azo coupling step. organic-chemistry.org For coupling with phenols, a mildly acidic or neutral pH is essential. organic-chemistry.org The reaction is typically faster at a slightly alkaline pH, which promotes the formation of the highly reactive phenoxide ion. wikipedia.org However, if the pH is too high, the diazonium salt can be converted into a non-electrophilic diazotate species, halting the reaction.

Temperature : In conventional synthesis, maintaining a low temperature (0–5 °C) is vital. Temperatures above this range can cause the unstable diazonium salt to decompose, reacting with water to form unwanted phenol byproducts and releasing nitrogen gas, which significantly lowers the yield. libretexts.orgrsc.org As noted, green synthetic methods using solid catalysts can overcome this limitation, allowing for efficient reactions at room temperature. rsc.org

Catalyst : The use of a catalyst, particularly in green approaches, can significantly enhance reaction rates and yields. Solid acid catalysts facilitate the initial diazotization step and stabilize the diazonium intermediate, preventing its decomposition and promoting a more efficient coupling reaction. rsc.orgtandfonline.com

Reaction Time : Optimizing the reaction time can prevent the formation of undesired byproducts that may result from longer reaction times. scielo.br Modern green methods often report significantly shorter reaction times compared to traditional protocols. tandfonline.com

The following table summarizes the optimization of these parameters in both traditional and green synthetic approaches.

ParameterTraditional MethodGreen Chemistry ApproachRationale for Optimization
Temperature 0-5 °CRoom TemperatureLow temperature prevents diazonium salt decomposition. rsc.org Solid catalysts stabilize the salt, allowing for ambient temperatures and energy savings. rsc.orgtandfonline.com
pH Mildly Alkaline (for coupling)Mildly Alkaline/NeutralOptimizes the formation of the nucleophilic phenoxide ion while preventing the conversion of the diazonium salt to an unreactive species. wikipedia.orgorganic-chemistry.org
Catalyst Strong Mineral Acid (e.g., HCl)Recyclable Solid Acid (e.g., Fe₃O₄@SiO₂-SO₃H, nano BF₃·SiO₂)Solid acids are less corrosive, reusable, and stabilize the diazonium salt intermediate, leading to higher yields. rsc.orgtandfonline.com
Solvent Aqueous SolutionSolvent-free (Grinding)Eliminates the use of potentially toxic solvents, reduces waste, and simplifies the workup process. rsc.orgtandfonline.comresearchgate.net

Advanced Structural Characterization and Conformational Analysis of Phenol, 2 2 Methoxyphenyl Azo 4 Methyl

Structural Elucidation of Isomeric Forms and Tautomeric Equilibria

Further research, including the synthesis and subsequent structural analysis of "Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-", would be required to generate the data necessary to populate these sections.

Spectroscopic Investigations of Phenol, 2 2 Methoxyphenyl Azo 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Spectral Assignment and Solution Dynamics

NMR spectroscopy is a powerful tool for the structural elucidation of Phenol (B47542), 2-[(2-methoxyphenyl)azo]-4-methyl-. The presence of an intramolecular hydrogen bond and the potential for azo-hydrazone tautomerism are key factors governing the chemical shifts and dynamics observed in solution. In many ortho-hydroxy azo dyes, the equilibrium lies predominantly towards the azo form, which is stabilized by a strong intramolecular hydrogen bond between the phenolic proton and one of the azo nitrogen atoms. tandfonline.comrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show a characteristic downfield signal for the hydroxyl proton, typically in the range of 12-16 ppm. This significant deshielding is a direct consequence of the intramolecular hydrogen bond. The aromatic protons of the 4-methylphenol and 2-methoxyphenyl rings would appear in the typical aromatic region (6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the substituents (hydroxyl, methyl, methoxy (B1213986), and azo groups). The methyl and methoxy protons would resonate in the upfield region, with the methoxy protons appearing around 3.8-4.0 ppm and the methyl protons around 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon atom bearing the hydroxyl group (C-1) is expected to be deshielded due to the intramolecular hydrogen bond, with a chemical shift around 155-165 ppm. tandfonline.comtandfonline.com The carbon atoms of the azo group are typically found in the 140-150 ppm range. The remaining aromatic carbons will have chemical shifts influenced by their position relative to the various functional groups. The methyl and methoxy carbons will appear at the higher field end of the spectrum.

Chemical Shift Anisotropy (CSA): While primarily a solid-state NMR parameter, CSA can provide insights into the electronic environment of the nuclei. For a molecule like Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, the planar nature of the aromatic rings and the azo bridge would lead to significant CSA for the aromatic and azo-group carbons. In solution, rapid molecular tumbling averages this anisotropy, but its influence can be seen in relaxation phenomena.

Expected ¹H and ¹³C NMR Chemical Shifts:

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
OH12.0 - 16.0-
Aromatic-H6.5 - 8.0110 - 150
OCH₃3.8 - 4.055 - 60
CH₃2.3 - 2.520 - 25
C-OH-155 - 165
C-N=N-140 - 150

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for confirming the molecular structure. conicet.gov.aripb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the assignment of adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, facilitating the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would allow for the assignment of quaternary carbons and would confirm the connectivity between the 4-methylphenol and 2-methoxyphenyl rings through the azo bridge. For instance, correlations between the ortho-protons of the phenyl rings and the carbons of the azo group would be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy provides a molecular fingerprint and is particularly sensitive to the functional groups and the nature of chemical bonds within the molecule.

The IR and Raman spectra of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- would be characterized by several distinct vibrational modes. The azo group (N=N) stretching vibration is a key feature, typically appearing in the 1400-1450 cm⁻¹ region. researchgate.net This band is often stronger in the Raman spectrum than in the IR spectrum. The spectra would also show characteristic bands for the aromatic C=C stretching vibrations (1500-1600 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C-O stretching of the phenol and methoxy groups (around 1200-1300 cm⁻¹).

Expected Characteristic Vibrational Frequencies:

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
O-H stretch2800 - 3200 (broad)Broad due to strong intramolecular hydrogen bonding.
Aromatic C-H stretch3000 - 3100-
Aliphatic C-H stretch (CH₃, OCH₃)2850 - 2960 figshare.com
Aromatic C=C stretch1500 - 1600-
N=N stretch1400 - 1450Often stronger in Raman. researchgate.net
C-O stretch (Phenol, Methoxy)1200 - 1300 researchgate.net

The most prominent spectroscopic signature of the intramolecular hydrogen bond in the IR spectrum is a broad and weak absorption band for the O-H stretching vibration, shifted to a lower frequency (typically 2800-3200 cm⁻¹) compared to a free hydroxyl group (around 3600 cm⁻¹). This broadening and shift are indicative of a strong hydrogen bond. acs.orgrsc.org The strength of this interaction can be estimated to be around 8-9 kcal/mol. rsc.org

Electronic Absorption and Emission Spectroscopy: Photophysical Properties

The electronic spectrum of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is dominated by the chromophoric azo group and the substituted aromatic rings. The trans isomer is the more thermodynamically stable form. rsc.org

Electronic Absorption: Azo compounds typically exhibit two main absorption bands in their UV-Vis spectra. nih.gov An intense band in the UV region (around 320-360 nm) is attributed to the π→π* electronic transition of the conjugated system. A weaker, lower-energy band in the visible region (around 420-450 nm) corresponds to the n→π* transition, which involves the non-bonding electrons of the nitrogen atoms. mdpi.com The position and intensity of these bands can be influenced by the substituents on the aromatic rings and the solvent polarity. nih.govacademie-sciences.fr The presence of electron-donating groups like hydroxyl, methyl, and methoxy can cause a red-shift (bathochromic shift) of the π→π* band. youtube.com

Emission Spectroscopy: While many azobenzene (B91143) derivatives are known for their photoisomerization properties, they are generally not strongly fluorescent. mdpi.com The excited state energy is often dissipated through non-radiative pathways, including rapid trans-cis isomerization. Any observed fluorescence is typically weak and characterized by a small quantum yield.

UV-Vis Absorption Maxima and Electronic Transitions (π-π, n-π)

The electronic absorption spectra of azo compounds, such as Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, are characterized by distinct bands in the ultraviolet and visible regions, which are attributed to π-π* and n-π* electronic transitions within the molecule.

Research on similar azo-azomethine compounds reveals characteristic absorption bands. For instance, in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), one band is observed in the range of 388-391 nm, which is assigned to a π→π* transition of the azo group. A second band, appearing at a longer wavelength of 549-558 nm, is attributed to an intramolecular charge transfer (n→π*) transition of the azo-aromatic chromophore. cymitquimica.com

The position and intensity of these absorption bands are influenced by the molecular structure and the solvent environment. The π-π* transitions are typically of high intensity and are associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the azo group. The n-π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron from the nitrogen atom of the azo group to an antibonding π* orbital.

A study on a related compound, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, in chloroform (B151607) (CHCl₃) showed concentration-dependent UV-Vis absorption spectra, indicating potential aggregation or intermolecular interactions.

Table 1: Representative UV-Vis Absorption Maxima for Analogous Azo Compounds

Compound ClassSolventAbsorption Maxima (λmax, nm)Electronic Transition
Azo-azomethine compoundsDMSO, DMF388-391π→π
Azo-azomethine compoundsDMSO, DMF549-558n→π (intramolecular charge transfer)

Note: This data is for structurally similar compounds and serves as an illustrative example.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Information regarding the fluorescence and phosphorescence quantum yields and lifetimes for Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is not specifically available. However, studies on other azo dyes and related structures provide some insight into their emissive properties.

For example, a study on novel azo-azomethine dyes, 2-{(E)-[(4-ethylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol (HL1) and 2-{(E)-[(3-ethylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol (HL2), demonstrated intense light emission upon UV irradiation. The photoluminescence quantum yields for these compounds were found to be 34% and 32%, respectively, with excited-state lifetimes of 3.21 ns and 2.98 ns. This suggests that azo compounds can exhibit significant fluorescence.

Another related compound, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, was reported to exhibit interesting solid-state fluorescence when exposed to a UV lamp at 366 nm. In acetonitrile (B52724) (CH₃CN), its emission maximum was observed at 508 nm, while in the solid state, the emission maximum was red-shifted to 680 nm.

The fluorescence properties of these molecules are highly dependent on their structure, the rigidity of the environment, and the nature of the solvent. Factors such as intramolecular hydrogen bonding and the possibility of photoisomerization of the azo group can influence the fluorescence quantum yields and lifetimes.

Table 2: Photoluminescence Data for Analogous Azo-Azomethine Dyes

CompoundQuantum Yield (%)Excited-State Lifetime (ns)
2-{(E)-[(4-ethylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol (HL1)343.21
2-{(E)-[(3-ethylphenyl)imino]methyl}-4-[(E)-phenyldiazenyl]phenol (HL2)322.98

Note: This data is for structurally similar compounds and is provided for illustrative purposes.

Solvatochromism and pH-Dependent Spectral Changes

Azo dyes are well-known for exhibiting solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. This phenomenon is attributed to differential solvation of the ground and excited states of the molecule. For some azo ligands, solvatochromism may be influenced by changes in the dipole moment or proton transfer effects in different solvents. cymitquimica.com

The electronic absorption spectra of related azo-azomethine compounds have shown positive solvatochromism, which is dependent on the substitution, the nature of the solvent, pH, and temperature. cymitquimica.com

Furthermore, the spectral properties of azo-phenol compounds are often sensitive to changes in pH. This is due to the presence of the acidic phenolic hydroxyl group and the basic azo group. Changes in pH can lead to protonation or deprotonation of these functional groups, resulting in significant color changes. This property makes many azo dyes useful as acid-base indicators.

For instance, studies on o-Methyl Red, an azo dye, demonstrated a significant red shift in the maximum absorption peak from 430 nm to 520 nm as the pH of the aqueous solution decreased from 13.1 to 0.5. This is due to the existence of different ionic forms of the molecule at various pH levels. Similarly, phenol red, another pH indicator, changes color from yellow below pH 6.8 to bright pink above pH 8.2, with corresponding changes in its absorbance spectrum. The color changes in these compounds are a result of the alteration of the electronic structure of the chromophore upon protonation or deprotonation.

Table 3: pH-Dependent Absorption for an Analogous Azo Dye (o-Methyl Red)

pHAbsorption Maximum (λmax, nm)
13.1430
0.5520

Note: This data is for a related azo dye and illustrates the typical pH-dependent spectral shifts observed in this class of compounds.

Coordination Chemistry of Phenol, 2 2 Methoxyphenyl Azo 4 Methyl As a Ligand

Coordination Modes and Geometries:Without crystallographic or detailed spectroscopic data, a definitive discussion on whether the ligand acts in a tridentate, bidentate, or monodentate fashion, and the resulting geometries of the metal complexes, is not possible.

Further research and publication in the field of coordination chemistry are required to elucidate the specific properties and behaviors of "Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-" as a ligand. Until such studies are published, a detailed and accurate article on its coordination chemistry cannot be responsibly constructed.

Theoretical and Computational Studies of Phenol, 2 2 Methoxyphenyl Azo 4 Methyl and Its Complexes

Density Functional Theory (DFT) Calculations: Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the routine calculation of molecular properties and the optimization of geometries.

For Phenol (B47542), 2-[(2-methoxyphenyl)azo]-4-methyl-, DFT calculations are crucial for determining its most stable three-dimensional conformation. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This optimized structure is the foundation for all further computational analysis, including the calculation of molecular orbitals and reactivity indices. The presence of the azo bridge (-N=N-), the hydroxyl group, and the methoxy (B1213986) group creates a molecule with significant conformational flexibility, making DFT an essential tool for identifying the most energetically favorable isomer, which is typically the trans-isomer stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and one of the azo nitrogen atoms.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's behavior in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that a molecule is more polarizable and will have higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the ground state. For azo dyes like Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, the HOMO is typically characterized by π-orbitals distributed across the phenol and azo groups, while the LUMO is also a π*-orbital, often centered on the azo bridge and the phenyl rings. The methoxy and methyl substituents can modulate the energies of these orbitals, thereby fine-tuning the electronic properties of the entire molecule.

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Similar Azo Dye (Note: Data is illustrative and based on typical values for similar compounds due to the absence of a published study with specific values for Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-)

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.15
ΔE (HOMO-LUMO Gap)4.10

Fukui Functions and Reactivity Indices

While HOMO and LUMO provide a picture of the frontier orbitals, a more nuanced understanding of reactivity can be achieved through conceptual DFT, which utilizes reactivity descriptors. Fukui functions, for instance, are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. This allows for the prediction of which atoms are most likely to participate in a chemical reaction. These calculations are vital for understanding how Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- might interact with other chemical species, including metal ions. Typically, for this class of compounds, the nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group are identified as likely sites for electrophilic attack (coordination with metal ions).

Time-Dependent Density Functional Theory (TD-DFT): Excited State Properties and UV-Vis Prediction

To understand the color and photophysical properties of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can accurately predict the electronic absorption spectra (UV-Vis) of molecules.

TD-DFT calculations on the optimized ground-state geometry of the molecule can determine the energies of vertical electronic transitions and their corresponding oscillator strengths. For azo dyes, the characteristic color arises from electronic transitions in the visible region of the electromagnetic spectrum, typically corresponding to a π → π* transition involving the HOMO and LUMO. The calculated absorption maxima (λmax) can be compared with experimental data to validate the computational methodology. These calculations can also reveal the nature of the electronic transitions, providing a detailed picture of how the electron density is redistributed upon excitation.

Table 2: Representative Predicted UV-Vis Absorption Data for a Similar Azo Dye (Note: This data is illustrative and based on typical computational results for analogous molecules.)

Calculated λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
3850.98HOMO → LUMOπ → π
2900.45HOMO-2 → LUMOπ → π

Molecular Dynamics (MD) Simulations: Conformational Sampling and Solution Behavior

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent.

For Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, MD simulations can be used to explore its conformational landscape in solution. This is particularly important for understanding the stability of the intramolecular hydrogen bond and the flexibility of the molecule as a whole. By simulating the molecule in a box of solvent molecules (e.g., water or ethanol), researchers can study how solvent interactions affect its structure and dynamics. This information is crucial for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.

Quantum Chemical Descriptors and Structure-Property Relationships

Beyond the HOMO-LUMO gap, a range of quantum chemical descriptors can be calculated from the results of DFT studies to establish quantitative structure-property relationships (QSPRs). These descriptors help in correlating the electronic structure of a molecule with its macroscopic properties.

For Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, these descriptors can provide a deeper understanding of its chemical behavior.

Table 3: Common Quantum Chemical Descriptors

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

Computational Insights into Ligand-Metal Interactions and Coordination Preferences

Azo dyes like Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- are excellent ligands for metal ions due to the presence of electron-donating atoms (the azo nitrogens and the hydroxyl oxygen). Computational studies are instrumental in predicting and understanding how this ligand will coordinate with different metal centers.

By performing DFT calculations on the metal-ligand complex, researchers can determine the preferred coordination sites, the geometry of the complex, and the strength of the metal-ligand bonds. These studies often reveal that the compound acts as a bidentate ligand, coordinating to a metal ion through the phenolic oxygen and one of the azo nitrogen atoms, forming a stable chelate ring. Computational analysis can also elucidate how coordination affects the electronic properties of the ligand, such as changes in the HOMO-LUMO gap and shifts in the UV-Vis absorption spectrum, which is a common experimental observation.

Supramolecular Chemistry and Intermolecular Interactions Involving Phenol, 2 2 Methoxyphenyl Azo 4 Methyl

Hydrogen Bonding Networks: Intramolecular and Intermolecular Interactions

A predominant feature of Phenol (B47542), 2-[(2-methoxyphenyl)azo]-4-methyl- is the formation of a strong intramolecular hydrogen bond. This occurs between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the azo group (-N=N-). This interaction is characteristic of ortho-hydroxy azobenzene (B91143) compounds and significantly influences their chemical and physical properties.

The formation of this six-membered hydrogen-bonded ring leads to a planar conformation of that portion of the molecule. Computational studies on similar ortho-hydroxyazobenzenes have estimated the strength of this intramolecular hydrogen bond to be in the range of 8–9 kcal/mol. rsc.org Spectroscopic analyses of related compounds further confirm the presence of this strong internal hydrogen bond, which can affect the electronic structure and photostability of the molecule. cdnsciencepub.comrsc.org

While the intramolecular hydrogen bond is dominant, the potential for intermolecular hydrogen bonding exists, particularly if the intramolecular bond is disrupted. However, in the solid state of many ortho-hydroxyaryl compounds, the intramolecular hydrogen bond is preserved. In the absence of a crystal structure for Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, the specific nature of its intermolecular hydrogen bonding network remains to be elucidated. In analogous compounds, such as certain azo-Schiff bases, intermolecular O—H⋯O hydrogen bonds have been observed to form chains of molecules. iucr.org

Table 1: Hydrogen Bonding in Ortho-Hydroxy Azo Compounds

Interaction Type Donor Acceptor Typical Bond Strength (kcal/mol) Significance
Intramolecular Phenolic -OH Azo -N= 8-9 rsc.org Stabilizes molecular conformation, influences electronic properties. cdnsciencepub.comrsc.org
Intermolecular Phenolic -OH Oxygen/Nitrogen atoms Variable Can lead to the formation of supramolecular assemblies. iucr.org

π-π Stacking Interactions and Aromatic-Aromatic Interactions

The aromatic rings of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- are capable of engaging in π-π stacking interactions, which are crucial in stabilizing the crystal structure and directing the self-assembly of the molecules. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the phenyl and methoxyphenyl rings.

The specific geometry of π-π stacking can vary, including face-to-face and offset arrangements. The presence and nature of substituents on the aromatic rings, such as the methyl and methoxy (B1213986) groups in the title compound, can significantly influence these interactions. For instance, electron-donating groups can affect the quadrupole moment of the aromatic ring and thereby modulate the strength and geometry of the stacking. In some substituted aromatic compounds, π-π stacking interactions between benzene (B151609) rings are a key feature of their crystal packing. researchgate.net The planarity of the azobenzene moiety also facilitates these stacking arrangements.

Self-Assembly Processes and Crystal Engineering

The principles of crystal engineering can be applied to design and synthesize molecular solids with desired properties by controlling the intermolecular interactions. nih.govnih.gov For azobenzene derivatives, self-assembly is driven by the interplay of hydrogen bonding and π-π stacking interactions.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. thno.org Azobenzene moieties have been incorporated into various host systems, such as macrocycles, where their photoisomerization can be used to control guest binding and release.

Furthermore, azobenzene derivatives themselves can act as guests, being encapsulated within the cavities of host molecules like cyclodextrins. Studies on hydroxyazobenzene-modified cyclodextrins have shown that host-guest complexation can be influenced by factors such as pH and the nature of the guest molecule. nih.gov The ability of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- to participate in host-guest chemistry would depend on its size, shape, and the availability of its functional groups for interaction with a potential host or guest. Molecular recognition, the specific binding between a host and guest, is a key aspect of this chemistry. mdpi.comnih.gov

Advanced Academic Applications and Mechanistic Insights

Catalytic Applications: Mechanistic Studies and Active Site Design

A comprehensive review of published research indicates a lack of specific studies on the application of Phenol (B47542), 2-[(2-methoxyphenyl)azo]-4-methyl- as a catalyst. The potential for this compound in catalysis would likely stem from its ability to form metal complexes, where the azo-phenol structure acts as a ligand. However, without experimental data, the following areas remain speculative for this specific molecule.

Oxidation and Reduction Catalysis

There is no available scientific literature that details the use of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- or its derivatives in either oxidation or reduction catalysis.

C-C Coupling Reactions

The application of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- as a ligand or catalyst in carbon-carbon (C-C) coupling reactions has not been reported in peer-reviewed journals.

Asymmetric Catalysis

Currently, there are no research findings to support the use of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- in the field of asymmetric catalysis. The molecule itself is achiral and would require significant modification to be applied as a chiral ligand.

Sensing Mechanisms: Chemo- and Biosensing Principles

The structure of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is highly suited for applications in chemical sensing. As an o-hydroxy substituted azo dye, it possesses chromogenic properties that are sensitive to its chemical environment. This sensitivity is the basis for its potential use as a chemo- and biosensor.

Ion Sensing through Coordination or Proton Transfer

The arrangement of the phenolic hydroxyl group and the azo group creates an ideal pocket for binding with ions. This interaction can occur through two primary mechanisms, each leading to a detectable optical response.

Coordination-Based Sensing: The phenolic oxygen and an adjacent nitrogen atom of the azo group can act as a bidentate chelating agent for various metal cations. The formation of a coordination complex with a metal ion alters the electronic structure of the dye, causing a shift in its maximum absorption wavelength and a corresponding change in color. This principle is fundamental to the function of many metallic indicators in complexometric titrations.

Proton Transfer-Based Sensing: The compound can detect highly basic anions, such as fluoride, through a mechanism involving hydrogen bonding and subsequent deprotonation. An anion with sufficient basicity can abstract the acidic proton from the phenolic hydroxyl group. This proton transfer results in the formation of a phenolate ion, which significantly changes the electronic conjugation of the molecule and induces a strong colorimetric response.

Table 1: Ion Sensing Mechanisms

Sensing Mechanism Target Ion Type Interaction Principle Observable Change
Coordination Metal Cations Chelation via phenolic oxygen and azo nitrogen. Color change (shift in UV-Vis absorption spectrum).

pH Sensing and Chromogenic Response

Like many hydroxyazo dyes, Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is expected to exhibit pH-dependent color changes, making it a candidate for use as an acid-base indicator. This chromogenic response is governed by the equilibrium between two tautomeric forms: the azo-phenol form and the quinone-hydrazone form.

In acidic to neutral solutions, the compound primarily exists in the azo-phenol form, which typically appears yellow or orange. As the pH increases and the environment becomes basic, the phenolic proton is removed. This deprotonation favors a structural rearrangement to the more stable quinone-hydrazone tautomer. The extended electronic conjugation in the quinone-hydrazone form absorbs light at longer wavelengths, resulting in a bathochromic shift and a visual color change to a deeper shade, such as red or violet. The specific pH at which this color change occurs is determined by the acidity constant (pKa) of the phenolic proton.

Table 2: pH-Dependent Chromogenic Response

pH Range Dominant Species Tautomeric Form Expected Chromogenic Response
Acidic to Neutral Neutral Molecule (Protonated) Azo-phenol Yellow / Orange

Materials Science Applications: Fundamental Principles

The unique molecular structure of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, characterized by the presence of an azo (-N=N-) functional group, makes it a compound of significant interest in materials science. The core of its functionality lies in the azobenzene (B91143) moiety, which can undergo reversible photoisomerization. This property, coupled with its electrochemical activity, allows for its application in a range of advanced materials. This section explores the fundamental principles governing its use in photoresponsive materials, electrochemical systems, and polymer composites.

Photoresponsive Materials and Optical Switching Mechanisms

The application of compounds like Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- in photoresponsive materials is predicated on the light-induced isomerization of the azo group. Aromatic azo compounds can exist in two isomeric forms: the more stable trans (E) isomer and the less stable cis (Z) isomer.

The fundamental mechanism involves the absorption of photons, which triggers a reversible transformation between these two states. Typically, irradiation with ultraviolet (UV) light converts the planar, thermodynamically stable trans isomer to the bent, higher-energy cis isomer. The reverse cis-to-trans isomerization can be induced by irradiation with visible light or by thermal relaxation in the dark. This molecular switching process is the foundation for creating materials with optically controllable properties.

When incorporated into a material, this nanoscale molecular motion can be harnessed to induce macroscopic changes. The principle of optical switching in materials containing this azo compound is based on the significant differences in the physical and chemical properties of the trans and cis isomers.

Key Principles of Photoresponsiveness:

Photoisomerization: The core mechanism is the reversible trans ↔ cis isomerization of the azobenzene unit upon exposure to specific wavelengths of light.

Change in Molecular Geometry: The trans isomer is nearly planar, while the cis isomer has a bent, three-dimensional structure. This change in shape alters the free volume and packing within a host material.

Dipole Moment Alteration: The isomerization process leads to a change in the molecule's dipole moment, which can affect the polarity and solubility of the surrounding material.

Macroscopic Effects: These molecular-level changes can be translated into macroscopic responses in the material, such as photo-induced deformation, changes in refractive index, and alterations in surface topology.

These principles enable the development of various optical devices and smart materials. For instance, the change in refractive index upon photoisomerization can be used for holographic data storage and the fabrication of optical switches. The mechanical stress generated by the collective isomerization of many molecules can be used to create photo-actuators and artificial muscles.

Table 1: Comparative Properties of Azobenzene Isomers and Resulting Material Responses

Property trans-Isomer cis-Isomer Consequence for Material Properties
Geometry Planar, elongated Bent, globular Photo-induced mechanical stress, shape change, actuation
Absorption Spectrum Strong π-π* transition (UV region) Weaker n-π* transition (Visible region) Wavelength-selective switching
Dipole Moment Low (near zero for symmetric azobenzene) Higher Changes in polarity, solubility, and surface energy
Thermal Stability Thermally stable Thermally unstable (relaxes to trans) Reversibility of the switching process

Electrochemical Materials and Charge Transport Principles

The azo group (-N=N-) in Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is electrochemically active, meaning it can participate in oxidation-reduction (redox) reactions. This property is the foundation for its use in electrochemical materials, particularly in the development of sensors and electro-responsive systems.

The fundamental principle involves the electrochemical reduction of the azo bond, typically in a two-electron, two-proton process, to form a hydrazo derivative (-NH-NH-). This reaction is reversible, allowing the azo group to be regenerated through oxidation. The potential at which this redox process occurs is sensitive to the surrounding chemical environment, including pH and the presence of specific analytes.

Principles of Electrochemical Activity and Charge Transport:

Redox Activity: The azo group undergoes a reversible reduction/oxidation cycle. This forms the basis for its detection using electrochemical techniques like cyclic voltammetry.

Electron Transfer: The efficiency of the material depends on the charge transport between the azo molecule and the electrode surface. The molecular structure, including substituent groups like the methoxy (B1213986) and methyl groups on Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, influences the electron density and, consequently, the redox potential.

Electrode Modification: By immobilizing the azo compound onto an electrode surface (e.g., glassy carbon, gold), a chemically modified electrode is created. This modification enhances the sensitivity and selectivity of the electrode for detecting target analytes.

Sensing Mechanism: The interaction of a target analyte with the azo-modified electrode can alter the redox behavior of the azo group, leading to a measurable change in the electrochemical signal (e.g., current or potential). This change is then correlated to the concentration of the analyte.

Materials incorporating this azo compound can be designed for applications in environmental monitoring and food safety analysis, where they can serve as the active component in electrochemical sensors for detecting substances like heavy metal ions or specific organic molecules.

Table 2: Principles of Azo Compounds in Electrochemical Applications

Principle Description Application
Direct Voltammetry The azo group itself produces a distinct redox signal at a specific potential. Quantitative analysis of the azo compound.
Electrocatalysis The azo compound immobilized on an electrode facilitates the redox reaction of another substance. Sensors with enhanced sensitivity for various analytes.
Charge Transport Mediation The azo group can act as an electron shuttle between the electrode and a target molecule. Biosensors, where the azo dye mediates electron transfer from an enzyme.
Potentiometric Sensing Changes in the local environment (e.g., pH, ion binding) alter the formal potential of the azo/hydrazo couple. pH sensors, ion-selective electrodes.

Polymer Integration and Composite Material Design Principles

To translate the molecular properties of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- into robust, processable materials, it is often integrated into a polymer matrix. The design of these polymer composites is crucial for controlling the final properties of the material, such as its mechanical strength, thermal stability, and the efficiency of its photoresponsive or electrochemical behavior.

There are two primary strategies for integrating azo compounds into polymers:

Guest-Host Systems: The azo compound is physically dispersed (doped) into a pre-existing polymer matrix, such as poly(methyl methacrylate) (PMMA) or polystyrene. This method is straightforward but can suffer from issues like dye aggregation and leaching over time.

Covalent Incorporation: The azo compound is chemically bonded to the polymer. This can be achieved by synthesizing a monomer containing the azo moiety and then polymerizing it, or by grafting the azo dye onto an existing polymer chain. This approach provides greater stability and higher chromophore concentrations. The azo unit can be part of the main polymer chain or attached as a side group.

Key Design Principles for Azo-Polymer Composites:

Polymer Matrix Selection: The choice of polymer is critical. Its glass transition temperature (Tg) determines the mobility of the azo chromophores. For photo-induced alignment or actuation, a polymer that allows some molecular motion (e.g., with a Tg near room temperature) is often desired.

Chromophore Concentration: The concentration of the azo compound affects the magnitude of the material's response. Higher concentrations can lead to stronger photo-mechanical effects but may also lead to aggregation, which can quench the photo-switching behavior.

Covalent vs. Non-Covalent Integration: Covalent bonding prevents phase separation and ensures the permanence of the azo dye within the material. The specific attachment point (main-chain vs. side-chain) influences the coupling between the molecular isomerization and the polymer network's response.

Supramolecular Interactions: Designing specific interactions, such as hydrogen bonding, between the azo compound and the polymer can enhance the alignment and cooperative behavior of the chromophores, leading to more efficient material responses.

By carefully controlling these design parameters, a wide range of functional materials can be created, from films for optical data storage to fibers that bend and contract in response to light.

Table 3: Polymer Integration Strategies and Their Design Implications

Integration Strategy Description Advantages Design Considerations
Guest-Host (Doping) Azo compound is physically mixed into a polymer matrix. Simple to prepare; easy to screen different polymer/dye combinations. Potential for dye aggregation, leaching, and phase separation; limited dye concentration.
Side-Chain Covalent Azo compound is attached as a pendant group to the polymer backbone. High chromophore mobility; good stability; prevents leaching. Requires chemical synthesis of azo-monomer or polymer modification.
Main-Chain Covalent Azo compound is incorporated directly into the polymer backbone. Strong coupling between isomerization and polymer conformation; enhanced mechanical properties. Synthesis can be complex; chromophore mobility may be restricted.

Future Research Directions and Emerging Paradigms in Phenol, 2 2 Methoxyphenyl Azo 4 Methyl Chemistry

Exploration of Novel Coordination Architectures and Multimetallic Complexes

The presence of the azo group and the phenolic hydroxyl group in "Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-" makes it an excellent candidate for a chelating ligand in coordination chemistry. mdpi.com Future research is poised to explore the synthesis and characterization of novel coordination architectures involving this and similar azo-phenol ligands. The formation of multimetallic complexes, where multiple metal centers are bridged by these organic linkers, is a particularly promising avenue. researchgate.net Such complexes are of interest for their potential applications in catalysis, magnetism, and as models for biological systems.

Researchers are likely to investigate the coordination of this ligand with a wide range of transition metals, lanthanides, and actinides to create diverse structural motifs. The steric and electronic effects of the methyl and methoxy (B1213986) substituents will play a crucial role in determining the geometry and stability of the resulting complexes. db-thueringen.de The synthesis of heterobimetallic complexes, containing two different metal ions, could lead to materials with unique synergistic properties. researchgate.net

Table 1: Potential Coordination Architectures and Their Significance

Coordination ArchitecturePotential Metal IonsPotential Applications
Mononuclear ComplexesCu(II), Ni(II), Co(II), Zn(II)Catalysis, sensing, biological mimics
Homobimetallic ComplexesRu(II), Re(I), Pd(II)Enhanced catalysis, molecular magnetism
Heterobimetallic ComplexesCombination of d- and f-block metalsSynergistic catalysis, multimodal imaging agents
Coordination Polymers/MOFsZn(II), Cu(II), Zr(IV)Gas storage, separation, heterogeneous catalysis

Integration into Nanosystems and Low-Dimensional Materials

The integration of "Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-" into nanosystems and low-dimensional materials is an emerging paradigm with significant potential. mdpi.compreprints.org Azo dyes can be incorporated into or onto nanoparticles, nanotubes, and nanosheets to create hybrid materials with enhanced or novel functionalities. nih.gov For instance, the functionalization of metal nanoparticles with this azo compound could lead to new colorimetric sensors or catalysts. jksus.orgchalcogen.ro

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the mechanisms of reactions involving "Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-", such as its synthesis, complexation, or degradation, requires advanced analytical techniques. nih.gov In situ spectroscopic methods, which allow for the monitoring of reactions in real-time without the need for sample extraction, are particularly valuable. science.gov Techniques like in situ UV-Vis, Raman, and FTIR spectroscopy can provide crucial information about the formation and consumption of reactants, intermediates, and products. nih.govresearchgate.net

Operando spectroscopy, which involves performing spectroscopic measurements under actual reaction conditions, is a powerful tool for elucidating reaction mechanisms and identifying active catalytic species. acs.orgnih.govnih.govmdpi.com For example, operando ATR-IR spectroscopy could be used to study the photocatalytic degradation of this azo dye on a catalyst surface, providing insights into the adsorption and transformation of the molecule. scispace.com The combination of in situ spectroscopy with kinetic modeling will be instrumental in optimizing reaction conditions and designing more efficient chemical processes.

Rational Design of Functional Materials based on Theoretical Predictions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.neticontechjournal.comresearchgate.net In the context of "Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-", theoretical predictions can guide the rational design of new functional materials with desired properties. tandfonline.commdpi.combohrium.comresearchgate.net DFT calculations can be used to predict the geometric and electronic structures of the molecule and its metal complexes, as well as their spectroscopic properties, redox potentials, and reactivity. acs.org

This predictive power allows researchers to screen potential candidates for specific applications before embarking on time-consuming and resource-intensive experimental work. For example, theoretical calculations can help in designing azo dyes with specific absorption wavelengths for use in dye-sensitized solar cells or as pH indicators. tandfonline.com Similarly, the catalytic activity of metal complexes of this ligand can be predicted by calculating reaction pathways and activation energies. nih.gov

Table 2: Theoretically Predictable Properties and Their Relevance

PropertyComputational MethodRelevance to Functional Material Design
Electronic Structure (HOMO/LUMO)DFT, TD-DFTPredicts optical and electronic properties, reactivity. researchgate.net
Absorption Spectra (UV-Vis)TD-DFTDesign of dyes with specific colors and photoresponsive behavior. mdpi.com
Vibrational Frequencies (IR/Raman)DFTAids in the interpretation of experimental spectra.
Reaction Mechanisms and EnergeticsDFTDesign of efficient synthetic routes and catalysts.
Molecular Electrostatic PotentialDFTPredicts sites for electrophilic and nucleophilic attack. researchgate.net

Interdisciplinary Approaches: Bridging Chemistry, Materials Science, and Computational Modeling

The future of research on "Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-" and related compounds lies in interdisciplinary approaches that bridge the gap between chemistry, materials science, and computational modeling. The synthesis of new molecules and materials (chemistry) needs to be coupled with their thorough characterization and testing in devices (materials science). iwaponline.com Both experimental domains can be significantly enhanced by the insights and predictions provided by computational modeling.

For instance, a collaborative effort could involve the computational design of a novel azo-phenol-based MOF with specific pore sizes and functionalities for carbon capture. rsc.orgijasbt.org Chemists would then synthesize this material, and materials scientists would characterize its structure and test its performance. The experimental results would, in turn, provide feedback for refining the computational models, creating a synergistic research loop. Such interdisciplinary collaborations will be essential for translating fundamental chemical knowledge into practical applications and innovative technologies. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- in academic laboratories?

  • Methodological Answer : The compound can be synthesized via diazo coupling reactions. A typical approach involves:

  • Diazotization of 2-methoxyaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C).
  • Coupling the diazonium salt with 4-methylphenol in alkaline media to form the azo bond.
  • Purification via recrystallization using ethanol/water mixtures.
  • Characterization by UV-Vis spectroscopy (λmax ~450–500 nm for azo chromophores) and NMR (distinct methoxy and aromatic proton signals) .

Q. How can researchers validate the structural integrity of this azo compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (if single crystals are obtainable) with software like SHELXL for refinement .
  • FT-IR spectroscopy to confirm the azo (–N=N–) stretch (~1400–1600 cm⁻¹) and phenolic O–H stretch (~3200–3500 cm⁻¹).
  • Mass spectrometry (HRMS) for molecular ion verification. Cross-referencing with computational predictions (e.g., DFT-optimized geometries) enhances reliability .

Q. What factors influence the stability of this compound under laboratory conditions?

  • Methodological Answer : Stability is affected by:

  • Light exposure : Azo bonds are prone to photodegradation; store samples in amber vials and monitor via UV-Vis over time.
  • pH : Protonation/deprotonation of the phenolic group alters electronic properties; conduct stability studies in buffered solutions (pH 3–9) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate UV-Vis spectra and compare with experimental λmax. Discrepancies may arise from solvent effects or tautomerism, which can be modeled using polarizable continuum models (PCM) .
  • Use NMR chemical shift prediction tools (e.g., ACD/Labs or Gaussian) to assign ambiguous signals, especially for overlapping aromatic protons .

Q. What intermolecular interactions govern the crystal packing of this compound, and how can they be exploited for material design?

  • Methodological Answer :

  • Analyze hydrogen-bonding networks using graph set analysis (e.g., Etter’s rules) on X-ray data. The phenolic –OH and methoxy groups often form C=O···H–O or π–π stacking interactions, influencing solubility and melting points .
  • Modify substituents (e.g., methyl vs. methoxy) to tune crystal morphology for applications in organic semiconductors .

Q. How can researchers address conflicting reactivity data in azo bond reduction studies?

  • Methodological Answer :

  • Systematically vary reducing agents (e.g., Na₂S₂O₄ vs. Zn/HCl) and monitor reaction progress via HPLC-MS . Conflicting results may stem from competing pathways (e.g., reductive cleavage vs. hydrogenation of the azo bond).
  • Use cyclic voltammetry to determine redox potentials of the azo group, correlating with experimental reduction efficiency .

Q. What mechanistic insights explain the compound’s toxicity in biological assays?

  • Methodological Answer :

  • Investigate metabolic pathways using in vitro liver microsome assays to identify reactive intermediates (e.g., aryl radicals from azo bond cleavage).
  • Perform docking studies with enzymes like cytochrome P450 to predict bioactivation routes. Toxicity may correlate with methoxy group positioning, which influences steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.